molecular formula C16H14N2O2 B4585336 3-METHYL-N-[(PYRIDIN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE

3-METHYL-N-[(PYRIDIN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE

Cat. No.: B4585336
M. Wt: 266.29 g/mol
InChI Key: RLEBEHCFVARREO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-METHYL-N-[(PYRIDIN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE is a useful research compound. Its molecular formula is C16H14N2O2 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
The exact mass of the compound 3-methyl-N-(2-pyridinylmethyl)-1-benzofuran-2-carboxamide is 266.105527694 g/mol and the complexity rating of the compound is 347. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cholinesterase Inhibitory Activity

A study by Abedinifar et al. (2018) synthesized a series of benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives, including compounds related to 3-methyl-N-(2-pyridinylmethyl)-1-benzofuran-2-carboxamide. These compounds were investigated for their cholinesterase inhibitory activity, demonstrating potential as potent butyrylcholinesterase inhibitors with IC50 values in the range of 0.054-2.7 µM. Additionally, some synthesized compounds exhibited good inhibitory effects on Aβ self-aggregation, suggesting their applicability in Alzheimer's disease research (Abedinifar et al., 2018).

Antimicrobial Activity

Mobinikhaledi et al. (2006) reported on the synthesis of N-(3-Hydroxy-2-pyridyl)benzamides, which showed in vitro antimicrobial activity against several bacteria strains. While not directly involving 3-methyl-N-(2-pyridinylmethyl)-1-benzofuran-2-carboxamide, the study's focus on benzamides derivatives indicates the potential for exploring antimicrobial applications of similar compounds (Mobinikhaledi et al., 2006).

Co-activator Associated Arginine Methyltransferase 1 (CARM1) Inhibition

Research by Allan et al. (2009) on N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides targeting CARM1 highlights the exploration of heteroaryl fragments, including benzofuran, for inhibiting this enzyme. This area of study could offer insights into the therapeutic potential of 3-methyl-N-(2-pyridinylmethyl)-1-benzofuran-2-carboxamide in cancer or other diseases associated with protein methylation processes (Allan et al., 2009).

Crystal Engineering and Pharmaceutical Cocrystals

A study by Reddy et al. (2006) introduced the carboxamide-pyridine N-oxide synthon for crystal engineering, demonstrating its use in assembling isonicotinamide N-oxide in a triple helix architecture. This research opens pathways for utilizing 3-methyl-N-(2-pyridinylmethyl)-1-benzofuran-2-carboxamide in the design and development of pharmaceutical cocrystals, potentially improving drug solubility and bioavailability (Reddy et al., 2006).

Properties

IUPAC Name

3-methyl-N-(pyridin-2-ylmethyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-13-7-2-3-8-14(13)20-15(11)16(19)18-10-12-6-4-5-9-17-12/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEBEHCFVARREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.